An In-depth Technical Guide on the Crystal Structure Analysis of 4-(4-Nitrophenyl)-3-thiosemicarbazide
An In-depth Technical Guide on the Crystal Structure Analysis of 4-(4-Nitrophenyl)-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific literature did not yield a specific publication detailing the complete single-crystal X-ray diffraction analysis and corresponding crystallographic data for 4-(4-Nitrophenyl)-3-thiosemicarbazide. Therefore, this guide provides a framework based on established methodologies for the synthesis and analysis of structurally related thiosemicarbazide derivatives. The experimental protocols and potential biological pathways are presented as representative examples for this class of compounds.
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the N-N-C(=S)-N scaffold. They serve as crucial intermediates in the synthesis of various heterocyclic systems and have garnered significant attention for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The 4-nitrophenyl substituent is a common pharmacophore known to influence the electronic properties and biological activity of parent molecules. An analysis of the three-dimensional crystal structure of 4-(4-Nitrophenyl)-3-thiosemicarbazide is essential for understanding its conformational preferences, intermolecular interactions, and structure-activity relationships (SAR), which are critical for rational drug design and development.
Synthesis and Crystallization
The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through a straightforward nucleophilic addition reaction. The general protocol involves the reaction of an appropriate acid hydrazide with an isothiocyanate.[3]
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-3-thiosemicarbazide
This protocol describes a general method for the synthesis of 4-aryl thiosemicarbazides.[4][5]
Materials:
-
Hydrazine hydrate
-
4-Nitrophenyl isothiocyanate
-
Anhydrous ethanol
Procedure:
-
A solution of 4-nitrophenyl isothiocyanate (0.01 mol) is prepared in anhydrous ethanol (25-50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, hydrazine hydrate (0.01 mol) is added dropwise with continuous stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction (typically indicated by the consumption of the isothiocyanate), the mixture is allowed to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The pure 4-(4-Nitrophenyl)-3-thiosemicarbazide is obtained by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Experimental Workflow: Synthesis
The logical flow for the synthesis and purification of the target compound is depicted below.
Crystal Structure Analysis
The determination of the molecular structure at an atomic level is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for small molecule crystallography.[6][7]
1. Crystal Growth:
-
High-quality single crystals are grown by slow evaporation of a saturated solution of the synthesized compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The crystal should ideally be >0.1 mm in all dimensions and free of visible defects.[6]
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.
-
The structural model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
While specific data for 4-(4-Nitrophenyl)-3-thiosemicarbazide is not available, the results of a crystal structure analysis are typically summarized in tables as shown below.
Table 1: Crystal Data and Structure Refinement (Illustrative)
| Parameter | Value (Not Available) |
|---|---|
| Empirical formula | C₇H₈N₄O₂S |
| Formula weight | 212.23 |
| Temperature (K) | |
| Wavelength (Å) | |
| Crystal system | |
| Space group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Density (calculated, g/cm³) | |
| Absorption coefficient (mm⁻¹) | |
| F(000) | |
| Final R indices [I > 2σ(I)] | |
| R indices (all data) |
| Goodness-of-fit on F² | |
Table 2: Selected Bond Lengths and Angles (Illustrative)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| S(1)-C(7) | |
| N(1)-N(2) | |
| N(2)-C(7) | |
| N(3)-C(7) | |
| N(3)-C(1) | |
| N(1)-N(2)-C(7) | |
| N(2)-C(7)-N(3) | |
| N(2)-C(7)-S(1) |
| N(3)-C(7)-S(1) | |
Experimental Workflow: X-ray Crystallography
The process from a synthesized compound to a refined crystal structure follows a well-defined workflow.
Potential Biological Activity and Signaling Pathways
Thiosemicarbazide and their derivatives (thiosemicarbazones) are known to exhibit significant biological activities, often attributed to their ability to chelate metal ions or interact with key biological targets.[2][8]
Potential Anticancer Activity
Many thiosemicarbazone derivatives demonstrate potent anticancer activity. Their mechanism of action is often multifactorial but frequently involves the inhibition of enzymes crucial for cell proliferation and survival.[9][10] A plausible mechanism involves the inhibition of topoisomerase IIα, an enzyme that alters DNA topology and is essential for DNA replication and transcription.
Potential Antibacterial Activity
Thiosemicarbazides have also been investigated as antibacterial agents.[11] Their mechanism of action can involve the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity. Key targets include DNA gyrase and topoisomerase IV, enzymes that control DNA supercoiling and are vital for bacterial DNA replication.[11]
Conclusion
While the specific crystal structure of 4-(4-Nitrophenyl)-3-thiosemicarbazide remains to be publicly reported, this guide outlines the necessary experimental framework for its synthesis and detailed structural characterization. The established protocols for synthesis and single-crystal X-ray diffraction provide a clear path for obtaining the quantitative data required for a thorough analysis. Based on the known biological activities of related compounds, 4-(4-Nitrophenyl)-3-thiosemicarbazide holds potential as a scaffold for the development of novel therapeutic agents. Future crystallographic studies are imperative to elucidate its precise solid-state conformation and intermolecular interactions, which will undoubtedly aid in the rational design of more potent and selective drug candidates.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
